Cas no 92836-10-7 (Ethanone,1-[2,3-dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-yl]-)

Ethanone,1-[2,3-dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-yl]- structure
92836-10-7 structure
Product Name:Ethanone,1-[2,3-dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-yl]-
CAS No:92836-10-7
MF:C18H26O
MW:258.398445606232
CID:810675
PubChem ID:5463809
Update Time:2025-04-19

Ethanone,1-[2,3-dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-yl]- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-[2,3-dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-yl]-
    • 1-(1,3,3,6-tetramethyl-1-propan-2-yl-2H-inden-5-yl)ethanone
    • 1-(2,3-dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-yl)ethanone
    • 1-[1,3,3,6-Tetramethyl-1-(propan-2-yl)-2,3-dihydro-1H-inden-5-yl]ethan-1-one
    • NS00001326
    • SCHEMBL8461612
    • EC 411-180-9
    • 92836-10-7
    • DTXSID20420185
    • Inchi: 1S/C18H26O/c1-11(2)18(7)10-17(5,6)15-9-14(13(4)19)12(3)8-16(15)18/h8-9,11H,10H2,1-7H3
    • InChI Key: HADLISHZBKJUMM-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(C)=CC2=C(C=1)C(C)(C)CC2(C)C(C)C

Computed Properties

  • Exact Mass: 258.198365449g/mol
  • Monoisotopic Mass: 258.198365449g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.3
  • Topological Polar Surface Area: 17.1Ų

Ethanone,1-[2,3-dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-yl]- Security Information

Ethanone,1-[2,3-dihydro-1,3,3,6-tetramethyl-1-(1-methylethyl)-1H-inden-5-yl]- Related Literature

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